2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a long alkyl chain and an amino-oxobutenoate group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate typically involves the reaction of tetradecyloctadecyl alcohol with 4-amino-4-oxobut-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds. These products retain the core structure of this compound while exhibiting modified chemical properties.
Scientific Research Applications
2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate: Known for its unique long alkyl chain and amino-oxobutenoate group.
4-Oxo-4-phenylbut-2-enoates: These compounds share the oxobutenoate group but differ in their alkyl chain structure.
Organotin (IV) complexes: These compounds have similar structural motifs but include tin atoms, leading to different chemical properties.
Uniqueness
This compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties and influences its interactions with biological membranes and other molecules. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
CAS No. |
63710-65-6 |
---|---|
Molecular Formula |
C36H69NO3 |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
2-tetradecyloctadecyl 4-amino-4-oxobut-2-enoate |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(33-40-36(39)32-31-35(37)38)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32,34H,3-30,33H2,1-2H3,(H2,37,38) |
InChI Key |
IULSKWDYZZEPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.